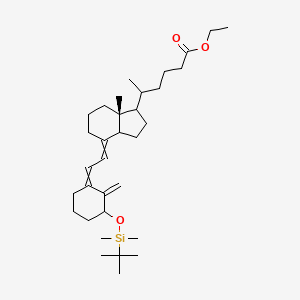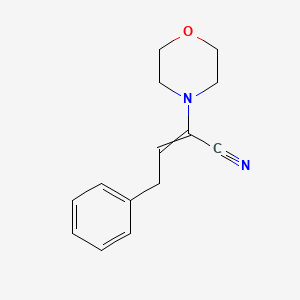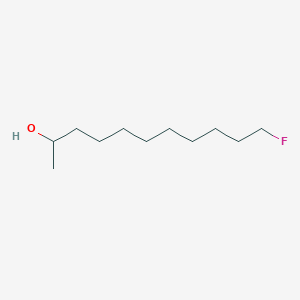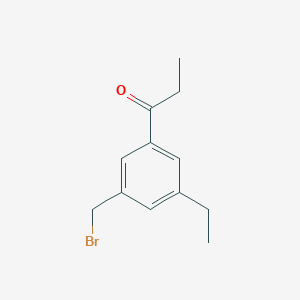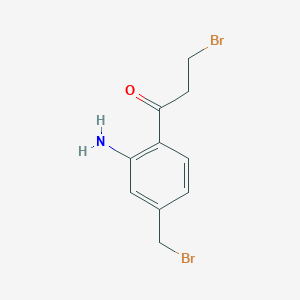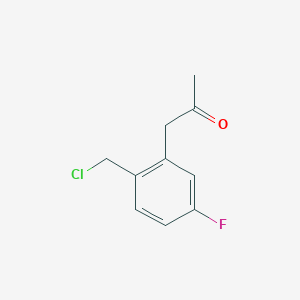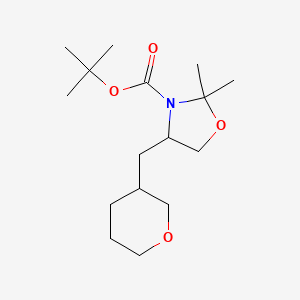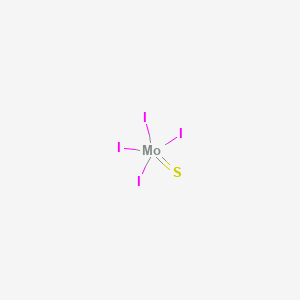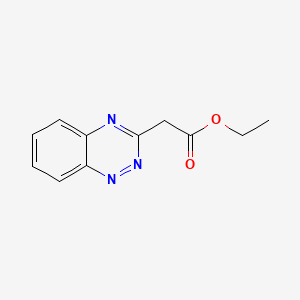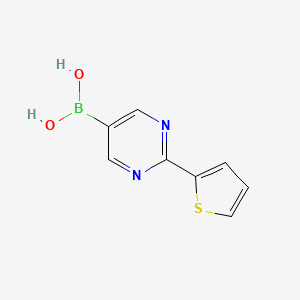
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring, which is further substituted with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using a palladium catalyst, where the boronic acid derivative reacts with a halogenated pyrimidine compound. The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Substituted pyrimidine derivatives.
科学的研究の応用
(2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Explored for its role in the development of new drugs, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The primary mechanism of action for (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the halogenated pyrimidine.
Transmetalation: The boronic acid group transfers to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
- Thiophene-2-boronic acid
- Pyrimidin-5-ylboronic acid
- 2-(Pyridin-2-yl)pyrimidine derivatives
Comparison: (2-(Thiophen-2-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective. Additionally, the combination of these rings can enhance the compound’s reactivity and selectivity in various chemical processes.
特性
分子式 |
C8H7BN2O2S |
|---|---|
分子量 |
206.03 g/mol |
IUPAC名 |
(2-thiophen-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)6-4-10-8(11-5-6)7-2-1-3-14-7/h1-5,12-13H |
InChIキー |
JUASIXBVMXKEPI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


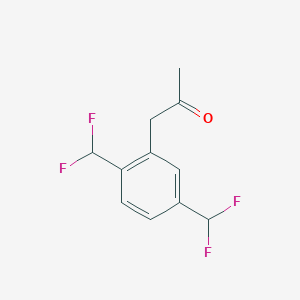
![1-[(6-Bromohexyl)oxy]-4-ethenylbenzene](/img/structure/B14070439.png)
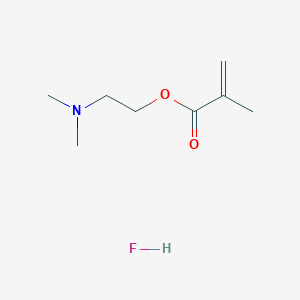
![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
